REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:6][CH2:5][O:4][CH2:3]1.C(N(CC)CC)C.[C:14](Cl)(=[O:17])[CH2:15][CH3:16]>ClCCl>[O:4]1[CH2:5][CH2:6][CH:2]([NH:1][C:14](=[O:17])[CH2:15][CH3:16])[CH2:3]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1COCC1
|
Name
|
|
Quantity
|
63.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
58.4 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
resulting in a white precipitate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |